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Introduction
Strychnine, a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree,

has long been recognized for its potent convulsant effects. Its mechanism of action centers on

the nervous system, specifically targeting inhibitory neurotransmission. This technical guide

provides an in-depth analysis of the effects of strychnine sulfate on motor neuron excitability,

summarizing key quantitative data, detailing experimental protocols, and visualizing the

underlying signaling pathways. Understanding the precise molecular interactions of strychnine

is crucial for research into synaptic inhibition, motor control, and the development of novel

therapeutics for neurological disorders.

Core Mechanism of Action: Antagonism of Glycine
Receptors
Strychnine sulfate's primary effect on motor neuron excitability stems from its role as a

competitive antagonist of ionotropic glycine receptors (GlyRs).[1][2] Glycine is the principal

inhibitory neurotransmitter in the spinal cord and brainstem, responsible for tempering neuronal

activity.[1] When glycine binds to its receptor on the postsynaptic membrane of a motor neuron,

it opens a chloride ion channel, leading to an influx of chloride ions (Cl-).[3] This influx

hyperpolarizes the neuron's membrane, making it less likely to fire an action potential in

response to excitatory stimuli. By competitively binding to the same site as glycine, strychnine
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prevents this inhibitory signaling cascade, resulting in a state of disinhibition.[1][2]

Consequently, motor neurons become hyperexcitable, leading to the characteristic muscle

spasms and convulsions associated with strychnine poisoning.[2]

Quantitative Data on Strychnine's Effects
The following tables summarize the available quantitative data on the effects of strychnine
sulfate on various aspects of motor neuron function.

Parameter
Organism/Prep
aration

Strychnine
Concentration

Observed
Effect

Reference

Glycine-

Stimulated 36Cl-

Uptake

Membrane

vesicles from

adult mouse

spinal cord and

brainstem

IC50: 0.4 µM

Inhibition of

glycine-

stimulated

chloride uptake.

[4]

Spontaneous

Neuronal Activity

Murine spinal

cord cell cultures
5-20 nM

Increased

multichannel

bursting.

[5]

> 5 µM

Regular,

coordinated

bursting.

[5]

Voltage-

Dependent Ca2+

Current (ICa)

Aplysia and frog

ganglion neurons

1-10 µM

(threshold)
Decrease in ICa. [6]

100 µM (Aplysia)

Reduction of ICa

to approximately

50% of control.

[6]

Note: Specific quantitative data on the dose-dependent effects of strychnine on motor neuron

firing rates and detailed changes in Inhibitory Postsynaptic Potential (IPSP) amplitude and

frequency are not readily available in the reviewed literature.
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Signaling Pathways
Glycinergic Inhibition at the Postsynaptic Membrane
The following diagram illustrates the normal process of glycinergic inhibition at a synapse on a

motor neuron and how strychnine disrupts this process.
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Caption: Glycinergic inhibition and its disruption by strychnine.

Role of Renshaw Cells in Recurrent Inhibition
Renshaw cells are inhibitory interneurons in the spinal cord that play a crucial role in a negative

feedback loop known as recurrent inhibition. This mechanism helps to modulate the firing rate

of motor neurons.
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Caption: The Renshaw cell circuit for recurrent inhibition and the site of strychnine action.

Glycine Receptor Clustering via Gephyrin
The proper localization and clustering of glycine receptors at the postsynaptic membrane is

critical for efficient inhibitory neurotransmission. This process is mediated by the scaffolding

protein gephyrin.
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Caption: Gephyrin-mediated clustering of glycine receptors at the postsynaptic membrane.
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Experimental Protocols
Intracellular Recording from Spinal Motor Neurons in
vivo (Cat)
This protocol is adapted from studies investigating the effects of strychnine on the membrane

properties of spinal motor neurons in cats.[7][8]

1. Animal Preparation:

Anesthetize an adult cat with an appropriate anesthetic agent (e.g., pentobarbital sodium).
Perform a laminectomy to expose the lumbar spinal cord.
Mount the animal in a stereotaxic frame to ensure stability.
Maintain body temperature, respiration, and other physiological parameters within normal
ranges.

2. Electrode Preparation:

Pull glass microelectrodes to a fine tip (resistance of 5-15 MΩ).
Fill the microelectrodes with a suitable electrolyte solution (e.g., 3 M KCl or K-citrate).

3. Intracellular Recording:

Carefully advance the microelectrode into the ventral horn of the spinal cord.
Identify motor neurons based on their antidromic activation from the corresponding ventral
root or muscle nerve.
Once a stable intracellular recording is achieved (resting membrane potential more negative
than -50 mV and action potential amplitude > 60 mV), record baseline membrane properties
(resting potential, input resistance, action potential characteristics).

4. Strychnine Application:

Administer strychnine sulfate systemically (intravenously) or locally via microiontophoresis.
Systemic Administration: Infuse a solution of strychnine sulfate at a controlled rate to
achieve the desired plasma concentration.
Microiontophoresis/Juxtacellular Application: Use a multi-barreled micropipette with one
barrel for recording and another containing a strychnine solution (e.g., 10 mM in saline, pH
adjusted). Eject strychnine using controlled current pulses.[9][10][11][12]
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5. Data Acquisition and Analysis:

Continuously record the membrane potential and firing activity of the motor neuron before,
during, and after strychnine application.
Analyze changes in resting membrane potential, input resistance, firing rate, and the
amplitude and frequency of spontaneous and evoked IPSPs.

Whole-Cell Voltage-Clamp Recording from Spinal Cord
Slices (Rodent)
This protocol allows for a more controlled investigation of the effects of strychnine on synaptic

currents in motor neurons.[13][14]

1. Slice Preparation:

Anesthetize a rodent (e.g., rat or mouse) and perform a rapid decapitation.
Quickly dissect the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal
fluid (aCSF).
Embed the spinal cord in agar and cut transverse slices (300-400 µm thick) using a
vibratome.
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover
for at least 1 hour at room temperature.

2. Recording Setup:

Transfer a single slice to a recording chamber on the stage of an upright microscope
equipped with DIC optics.
Continuously perfuse the slice with oxygenated aCSF at a controlled rate.
Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill them with an
appropriate intracellular solution.

3. Whole-Cell Recording:

Identify motor neurons in the ventral horn based on their large size and location.
Approach a target neuron with the patch pipette and establish a giga-ohm seal.
Rupture the membrane to achieve the whole-cell configuration.
Switch to voltage-clamp mode and hold the neuron at a specific membrane potential (e.g.,
-70 mV).
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4. Strychnine Application:

Dissolve strychnine sulfate in the aCSF to the desired concentration.
Apply the strychnine-containing aCSF to the slice via the perfusion system.

5. Data Acquisition and Analysis:

Record spontaneous and evoked inhibitory postsynaptic currents (IPSCs) before and during
strychnine application.
Analyze changes in the amplitude, frequency, and decay kinetics of the IPSCs to quantify the
effect of strychnine on glycinergic transmission.

36Cl- Flux Assay in Membrane Vesicles
This biochemical assay provides a functional measure of glycine receptor activity and its

inhibition by strychnine.[4]

1. Membrane Vesicle Preparation:

Homogenize spinal cord and brainstem tissue from adult mice in a suitable buffer.
Centrifuge the homogenate at low speed to remove nuclei and large debris.
Pellet the membrane fraction by high-speed centrifugation.
Resuspend the pellet to obtain a preparation of membrane vesicles.

2. Chloride Uptake Assay:

Pre-incubate the membrane vesicles in a buffer containing 36Cl-.
Initiate chloride uptake by adding glycine at various concentrations.
After a short incubation period (e.g., 10 seconds), rapidly filter the reaction mixture to
separate the vesicles from the external solution.
To test the effect of strychnine, pre-incubate the vesicles with varying concentrations of
strychnine before the addition of glycine.

3. Data Analysis:

Quantify the amount of 36Cl- retained by the vesicles using liquid scintillation counting.
Determine the EC50 for glycine-stimulated uptake and the IC50 for strychnine inhibition by
fitting the data to a dose-response curve.
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Conclusion
Strychnine sulfate exerts its profound effects on motor neuron excitability through the

competitive antagonism of glycine receptors, primarily in the spinal cord. This action blocks the

crucial inhibitory influence of glycine, leading to a state of disinhibition and subsequent motor

neuron hyperexcitability. The quantitative data, though limited in some areas, clearly

demonstrates the potent inhibitory effect of strychnine on glycine receptor function. The

detailed experimental protocols provided herein offer a foundation for researchers to further

investigate the nuanced effects of this classic neurotoxin. A thorough understanding of the

strychnine-glycine receptor interaction continues to be invaluable for elucidating the

fundamental principles of synaptic inhibition and for the development of targeted therapies for

neurological disorders characterized by imbalances in neuronal excitability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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